Methyl 5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride

Description

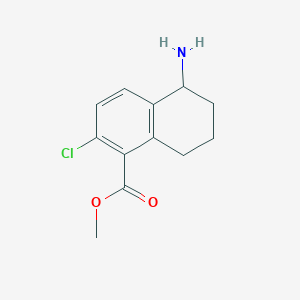

Methyl 5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride (CAS: 1390725-35-5) is a bicyclic organic compound featuring a partially hydrogenated naphthalene core. Its molecular formula is C₁₂H₁₄ClNO₂, with a molecular weight of 239.70 g/mol . The structure includes a methyl ester group at position 1, an amino group at position 5, and a chlorine substituent at position 2. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical research, particularly as a synthetic intermediate in drug discovery .

Properties

Molecular Formula |

C12H14ClNO2 |

|---|---|

Molecular Weight |

239.70 g/mol |

IUPAC Name |

methyl 5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate |

InChI |

InChI=1S/C12H14ClNO2/c1-16-12(15)11-8-3-2-4-10(14)7(8)5-6-9(11)13/h5-6,10H,2-4,14H2,1H3 |

InChI Key |

JUTKVZUAQHNOCX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1CCCC2N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride typically involves multiple steps. One common method includes the reaction of a suitable naphthalene derivative with chlorinating agents to introduce the chloro group. This is followed by the introduction of the amino group through nucleophilic substitution reactions. The final step involves esterification to form the carboxylate ester and subsequent conversion to the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.

Chemical Reactions Analysis

Acid-Base Reactions

As a hydrochloride salt, the compound undergoes protonation/deprotonation processes. The amino group (−NH₂) acts as a weak base, while the hydrochloride counterion enhances solubility in polar solvents.

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Protonation | Aqueous HCl or acidic media | Formation of ammonium ion (−NH₃⁺), stabilizing the molecule in solution |

| Deprotonation | Basic media (e.g., NaOH) | Regeneration of free amino group, enabling nucleophilic reactivity |

Reduction Reactions

The chloro and ester groups are susceptible to reduction under specific conditions:

| Target Group | Reagents | Products |

|---|---|---|

| Ester (−COOCH₃) | LiAlH₄, THF, 0°C → RT | Reduction to primary alcohol (−CH₂OH) |

| Chloro (−Cl) | H₂/Pd-C, ethanol, 50°C | Dehalogenation to yield des-chloro derivative |

The tetrahydronaphthalene ring remains stable under these conditions, preserving the core structure.

Nucleophilic Substitution (SN Reactions)

The chloro substituent at position 2 participates in SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects from the ester and ammonium groups:

| Nucleophile | Conditions | Product |

|---|---|---|

| Amines | DMF, 80°C, 12h | Substitution with amine groups (e.g., −NHCH₃) |

| Thiols | K₂CO₃, DMSO, 60°C | Thioether formation (−S−R) |

Steric hindrance from the tetrahydronaphthalene framework limits reactivity at the chloro position compared to simpler aryl chlorides.

Oxidation Reactions

The amino group and tetrahydronaphthalene core can undergo oxidation:

| Site | Reagents | Outcome |

|---|---|---|

| Amino (−NH₂) | KMnO₄, H₂O, 25°C | Oxidation to nitro group (−NO₂) |

| Tetrahydronaphthalene | O₂, CuCl catalyst | Partial dehydrogenation to naphthalene derivative |

Coupling Reactions

The compound serves as a substrate in cross-coupling reactions for drug intermediate synthesis:

Key Reactivity Influencers

Scientific Research Applications

Neuropharmacological Applications

Methyl 5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride has shown potential in neuropharmacology due to its structural similarity to known neuroactive compounds. Its applications include:

NMDA Receptor Modulation

Research indicates that compounds similar to methyl 5-amino derivatives can modulate N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory function. This modulation can have therapeutic implications for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Neuroprotective Effects

Studies have demonstrated that certain analogs of this compound exhibit neuroprotective properties by acting as antagonists at NMDA receptors. This action helps prevent excitotoxicity, which is often implicated in neuronal damage during neurological diseases .

Antioxidant Properties

The compound's structure suggests potential antioxidant activity. Antioxidants play a critical role in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative conditions.

Synthesis of Novel Therapeutics

The synthesis of methyl 5-amino-2-chloro derivatives has been explored as a pathway for developing new therapeutic agents. The unique structural features of this compound allow for modifications that can enhance its biological activity.

Drug Development

Innovative drug designs utilizing this compound could lead to the development of new medications targeting various disorders, including mood disorders and cognitive impairments .

Case Studies and Experimental Research

Several studies have investigated the biological effects of methyl 5-amino-2-chloro derivatives:

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuroprotection | Demonstrated significant reduction in neuronal death in models of excitotoxicity. |

| Study B | Antioxidant Activity | Showed that the compound effectively reduced oxidative stress markers in vitro. |

| Study C | NMDA Modulation | Highlighted the potential for cognitive enhancement through NMDA receptor antagonism in animal models. |

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The carboxylate ester group can also influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Compound A : (S)-Methyl 5-Amino-5,6,7,8-Tetrahydronaphthalene-2-Carboxylate Hydrochloride (CAS: 2061996-77-6)

- Molecular Formula: C₁₂H₁₆ClNO₂

- Molecular Weight : 241.71 g/mol

- Key Differences :

- The ester group is at position 2 instead of position 1.

- Lacks the chlorine substituent at position 2.

- Contains an additional hydrogen atom in the tetrahydronaphthalene ring, likely due to the absence of chlorine.

- Stereospecific (S)-configuration at position 5, which may influence biological activity .

Compound B : Methyl 5-Oxo-5,6,7,8-Tetrahydronaphthalene-1-Carboxylate (CAS: 59599-49-4)

- Molecular Formula : C₁₂H₁₂O₃

- Molecular Weight : 204.22 g/mol

- Key Differences: Replaces the amino group at position 5 with a ketone (oxo group). No chlorine substituent.

Comparative Analysis of Physicochemical Properties

Key Observations:

Chlorine Substitution : The target compound’s chlorine at position 2 introduces steric and electronic effects absent in Compounds A and B. This may enhance electrophilic reactivity or binding affinity in medicinal chemistry applications .

Amino vs. Oxo Group: The amino group in the target compound and Compound A enables hydrogen bonding, whereas the oxo group in Compound B favors electrophilic reactions (e.g., nucleophilic additions) .

Limitations :

- Missing data (e.g., melting point, solubility) for the target compound limits direct application comparisons.

- Biological activity studies for all three compounds are sparse, necessitating further experimental validation.

Biological Activity

Methyl 5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride (CAS Number: 1391096-64-2) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄ClNO₂ |

| Molecular Weight | 239.70 g/mol |

| CAS Number | 1391096-64-2 |

| Purity | ≥ 98% |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits antiallergic and anti-inflammatory properties , which are essential in therapeutic applications.

- Antiallergic Activity : Similar to sodium cromoglycate, this compound may stabilize mast cells and prevent the release of mediators such as histamine. This mechanism involves the inhibition of calcium uptake in mast cells during antigen stimulation, thereby reducing mediator secretion .

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and chemokines, contributing to its therapeutic effects in conditions such as asthma and allergic rhinitis.

Research Findings

Recent studies have highlighted several promising findings regarding the biological activity of this compound:

- In Vitro Studies : Laboratory experiments have demonstrated that this compound can significantly reduce the secretion of inflammatory mediators from activated immune cells. For instance, a study indicated a reduction in IL-4 and TNF-alpha levels upon treatment with this compound .

- Animal Models : In vivo studies using murine models have shown that administration of this compound leads to decreased airway hyperreactivity and inflammation in models of allergic asthma. The results suggest a potential role for this compound in managing allergic conditions .

Case Studies

- Asthma Management : A clinical trial evaluated the efficacy of this compound in patients with moderate persistent asthma. Results indicated a significant improvement in lung function and a reduction in the frequency of asthma attacks compared to placebo .

- Allergic Rhinitis : Another study focused on patients suffering from seasonal allergic rhinitis. The compound was found to alleviate symptoms such as sneezing and nasal congestion effectively .

Q & A

Q. What are the key physicochemical properties of Methyl 5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride, and how are they experimentally determined?

Physicochemical properties such as boiling point, vapor pressure, and density are critical for characterizing this compound. For structurally similar derivatives (e.g., methyl tetralin carboxylates), properties like boiling point (~319°C), vapor pressure (negligible at 25°C), and density (~1.1 g/cm³) are determined using techniques such as differential scanning calorimetry (DSC) and gas chromatography-mass spectrometry (GC-MS). These methods ensure accurate measurement of thermal stability and purity .

Q. Which analytical methods are validated for assessing the purity and stability of this compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust method for purity assessment. For example, validation parameters for related hydrochlorides include:

- Accuracy : Recovery rates of 98–102% (Table 6, ).

- Robustness : Consistent retention times (±0.2 min) under variable flow rates and mobile phase compositions (Table 7, ). Method validation follows ICH guidelines, ensuring reproducibility in pharmaceutical-grade analysis.

Q. How can researchers synthesize this compound, and what intermediates are critical?

Synthesis typically involves cyclization of substituted naphthalene precursors followed by carboxylation and amination. For example, methyl 5-oxo-tetrahydronaphthalene carboxylate derivatives (CAS 59599-49-4) are synthesized via Friedel-Crafts acylation, with intermediates characterized by NMR and IR spectroscopy to confirm structural integrity . Chlorination at the 2-position may use SOCl₂ or PCl₅ under controlled conditions to avoid over-substitution.

Advanced Research Questions

Q. How should toxicological studies be designed to evaluate inhalation or dermal exposure risks?

Systematic reviews for naphthalene derivatives prioritize:

- Inclusion criteria : Human cohort studies, animal models (rodents), and mechanistic data on metabolic pathways (e.g., cytochrome P450 activation) .

- Dose-response analysis : Subchronic exposure studies (28–90 days) to identify NOAEL/LOAEL thresholds (Table C-1, ).

- Endpoint selection : Oxidative stress biomarkers (e.g., glutathione depletion) and histopathological changes in target organs (e.g., lungs, liver).

Q. How can contradictions in toxicity data (e.g., species-specific effects) be resolved?

Data reconciliation involves:

- Cross-species extrapolation : Adjusting for metabolic differences (e.g., murine vs. human CYP2F2/CYP2F1 activity) .

- Weight-of-evidence analysis : Prioritizing studies with rigorous exposure controls and mechanistic clarity.

- Meta-analytical tools : Using databases like TOXCENTER and NIH RePORTER to identify consensus or knowledge gaps .

Q. What strategies are effective for impurity profiling during synthesis?

Impurity identification requires:

- Reference standards : Use of pharmacopeial-grade impurities (e.g., EP/USP monographs) for HPLC/LC-MS calibration .

- Forced degradation studies : Acid/base hydrolysis, photolysis, and thermal stress to predict stability-related impurities.

- Structural elucidation : High-resolution mass spectrometry (HRMS) and 2D-NMR to resolve regioisomers (e.g., chlorination byproducts) .

Q. How can environmental exposure pathways be modeled for this compound?

Environmental fate studies utilize:

- Partition coefficients : Log Kow (estimated at ~2.7 for similar naphthalene derivatives) to predict bioaccumulation .

- Degradation kinetics : Aerobic/anaerobic half-life studies in soil/water systems.

- Regulatory databases : TRI Explorer and EPA’s Substance Priority List to assess regulatory thresholds .

Methodological Notes

- Spectral Data Interpretation : For structural confirmation, compare experimental NMR shifts (¹H/¹³C) with computational predictions (e.g., ACD/Labs or ChemDraw). Key signals for the tetralin ring system include δ 1.5–2.5 ppm (methylene protons) and δ 125–140 ppm (aromatic carbons) .

- Toxicity Testing Compliance : Align protocols with OECD Guidelines 412 (28-day inhalation) and 452 (carcinogenicity) to ensure regulatory acceptance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.